molecular formula C17H19NO2S B5716837 N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5716837
M. Wt: 301.4 g/mol
InChI Key: PAMBFGPTCLSTRA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with methoxy and methylsulfanyl groups, as well as a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as 2,4-dimethylaniline, under acidic conditions.

    Substitution Reactions: The methoxy and methylsulfanyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the methoxy and methylsulfanyl groups.

    2-(2,4-dimethylphenyl)-2H-benzotriazole: Contains a benzotriazole ring instead of the benzamide core.

    N,N-dimethylbenzamide: Similar benzamide structure but with different substituents.

Uniqueness

N-(2,4-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-11-5-8-15(12(2)9-11)18-17(19)14-7-6-13(21-4)10-16(14)20-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMBFGPTCLSTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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